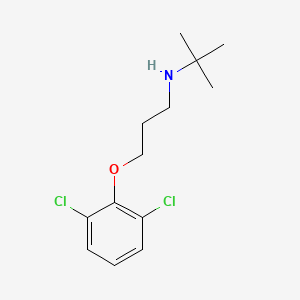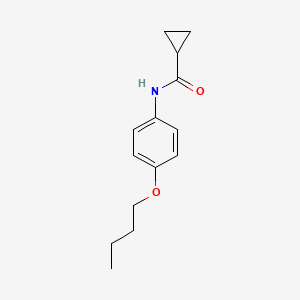![molecular formula C24H22N2O3 B4938046 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4938046.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide, also known as PBP10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBP10 is a benzamide derivative that has been synthesized through a series of chemical reactions, and its unique structure has been found to exhibit several biochemical and physiological effects.
Applications De Recherche Scientifique
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been found to have several scientific research applications, including its potential use as a fluorescent probe for detecting protein aggregation and its ability to inhibit the aggregation of amyloid-beta peptides. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells and induce apoptosis. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has also been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide acts as a molecular chaperone, which means that it helps to prevent the misfolding and aggregation of proteins. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide binds to proteins and stabilizes their structure, preventing them from forming toxic aggregates. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been found to inhibit the activity of enzymes involved in the formation of amyloid-beta peptides, which are known to be involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been found to have several biochemical and physiological effects, including its ability to inhibit the formation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential therapeutic agent for cancer treatment. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been shown to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide in lab experiments is its ability to act as a fluorescent probe for detecting protein aggregation. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been found to be relatively stable and easy to synthesize, making it a viable option for research studies. However, one of the limitations of using N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide, including its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the potential applications of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide in cancer therapy and its ability to inhibit the growth of cancer cells. Further research is also needed to investigate the potential toxicity of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide and its effects on various cell types. Overall, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has significant potential for a wide range of scientific research applications, and further studies are needed to fully understand its properties and potential uses.
Méthodes De Synthèse
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide involves a series of chemical reactions that convert 4-aminobenzamide to the final product. The first step involves the reaction of 4-aminobenzamide with 2-methyl-5-nitrophenyl isocyanate to form an intermediate compound. The intermediate is then reacted with sodium methoxide to form the desired N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide compound. The overall synthesis method of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide is a multi-step process that requires careful attention to detail to ensure the purity and quality of the final product.
Propriétés
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-14-28-19-12-10-17(11-13-19)23(27)25-21-15-18(9-8-16(21)2)24-26-20-6-4-5-7-22(20)29-24/h4-13,15H,3,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOORZHIIQNUYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-methoxyphenyl)-2-(4-nitrophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4937968.png)


![4-[4-(1,3-benzodioxol-4-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4937985.png)
![5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4937991.png)
![N-cyclopropyl-1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4937997.png)

![6-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938023.png)
![tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate](/img/structure/B4938030.png)
![2-(3-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4938037.png)
![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4938041.png)

![2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938062.png)
![ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4938063.png)